Istamycin B

Antibacterial Aminoglycoside MIC

Istamycin B (CAS 72523-64-9) is a pseudo-disaccharide aminoglycoside antibiotic belonging to the 2-deoxyfortamine class, produced by the marine-derived actinomycete *Streptomyces tenjimariensis* SS-939 (ATCC. It is stereoisomeric with istamycin A, differing solely in the configuration of the C-2 amino group on the cyclohexane ring.

Molecular Formula C17H35N5O5
Molecular Weight 389.5 g/mol
CAS No. 72523-64-9
Cat. No. B1206007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIstamycin B
CAS72523-64-9
Synonymsistamycin A
istamycin B
istamycins
Molecular FormulaC17H35N5O5
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N
InChIInChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3/t9-,10+,11+,12-,14+,15+,16+,17+/m0/s1
InChIKeyNEFDRWXEVITQMN-MKRRRRENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Istamycin B (CAS 72523-64-9): A Structurally Distinct 2-Deoxyfortamine Aminoglycoside with Quantifiable Superiority over Istamycin A


Istamycin B (CAS 72523-64-9) is a pseudo-disaccharide aminoglycoside antibiotic belonging to the 2-deoxyfortamine class, produced by the marine-derived actinomycete *Streptomyces tenjimariensis* SS-939 (ATCC 31603) [1]. It is stereoisomeric with istamycin A, differing solely in the configuration of the C-2 amino group on the cyclohexane ring [2]. This stereochemical divergence, unique among clinically relevant aminoglycosides, underpins its distinct biological profile. Istamycin B demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria [3].

Why Istamycin B Cannot Be Substituted with Istamycin A, Fortimicin, or Other Aminoglycosides


Generic substitution is not viable due to stereospecific activity, discrete resistance profiles, and quantifiable potency differences. Istamycin B and Istamycin A, despite sharing the same molecular formula, are stereoisomers at the C-2 amino group [1], a feature that dictates a 2-fold or greater increase in potency for Istamycin B against key pathogens like *S. aureus* and *E. coli* [2]. Furthermore, Istamycin B is a known substrate for a specific 6'-acetyltransferase (AAC(6')) [3], and its resistance profile via AAC(2')-mediated acetylation is distinct from other aminoglycosides [4]. The 3-O-demethyl derivative of Istamycin B also displays significantly enhanced activity against *Pseudomonas aeruginosa* compared to Istamycin A [5], underscoring that the core scaffold of Istamycin B is a privileged starting point for further medicinal chemistry optimization. Substituting with Istamycin A or other in-class compounds such as Fortimicin A would therefore result in demonstrably lower antibacterial activity in assays and divergent outcomes in resistance mechanism studies.

Quantitative Differentiation of Istamycin B (CAS 72523-64-9): A Head-to-Head Evidence Guide Against Comparators


Superior Antibacterial Potency of Istamycin B Over Istamycin A Against Gram-Positive Pathogens

Istamycin B exhibits a 2-fold to >4-fold greater potency than its stereoisomer, istamycin A, against key Gram-positive pathogens in standardized MIC assays [1]. Against *Staphylococcus aureus* Smith, istamycin B achieves an MIC of <0.10 mcg/mL, whereas istamycin A shows 0.39 mcg/mL. Similarly, against *Bacillus subtilis* PCI 219, the MIC for istamycin B is <0.10 mcg/mL compared to 0.39 mcg/mL for istamycin A. This demonstrates a consistent and significant increase in activity attributable solely to the stereochemical configuration at the C-2 amino group [1].

Antibacterial Aminoglycoside MIC

Enhanced Potency of Istamycin B Against Gram-Negative Clinical Strains Including Aminoglycoside-Resistant *E. coli*

Istamycin B is up to 4-fold more potent than istamycin A against Gram-negative bacteria, including strains with known aminoglycoside resistance. Against *Escherichia coli* K-12 ML1410, istamycin B demonstrates an MIC of 3.13 mcg/mL, whereas istamycin A requires 12.5 mcg/mL [1]. This trend holds for other resistant strains like *E. coli* K-12 ML1410 R81, where istamycin B shows an MIC of 3.13 mcg/mL compared to 6.25 mcg/mL for istamycin A. Furthermore, against *Pseudomonas aeruginosa* A3, istamycin B has an MIC of 12.5 mcg/mL, while istamycin A shows >50 mcg/mL [1].

Antibacterial Gram-Negative Drug Resistance

Distinct Resistance Modification Profile: Substrate for AAC(6') and AAC(2') Enzymes

Istamycin B is a known substrate for a novel aminoglycoside 6'-acetyltransferase (AAC(6')) of actinomycete origin, a feature it shares with micronomicin [1]. This enzyme specifically acetylates the 6'-methylamino group, a structural feature present in Istamycin B. Furthermore, in *Streptomyces kasugaensis*, the acetylation of Istamycin B (ISM-B) by an AAC(2') gene resulted in the formation of 1-N-acetyl ISM-B, a specific modification pattern [2]. These distinct enzymatic modification pathways contrast with the resistance mechanisms affecting other aminoglycosides like kanamycin or gentamicin.

Aminoglycoside Drug Resistance Acetyltransferase

Istamycin B as a Superior Scaffold for Derivative Synthesis: 3-O-Demethylistamycin B Activity

The 3-O-demethyl derivative of Istamycin B was found to have significantly higher antibacterial activity against *Pseudomonas aeruginosa* than the corresponding 3-O-demethyl derivative of Istamycin A [1]. While the parent compounds both show activity, the stereochemistry of Istamycin B provides a more effective foundation for further structural optimization. This is supported by the fact that 3-O-demethylistamycin B was described as one of the most potent aminoglycoside antibiotics against various bacteria [2].

Medicinal Chemistry Semisynthesis Derivatization

Targeted Applications of Istamycin B (CAS 72523-64-9) in Antimicrobial Research and Development


Elucidating Aminoglycoside Structure-Activity Relationships (SAR) and Ribosomal Binding

The stereospecific potency difference between Istamycin B and Istamycin A provides a precise chemical probe for studying how the configuration of the C-2 amino group influences ribosomal binding affinity and subsequent antibacterial activity. Researchers can use Istamycin B as the high-activity standard to map the binding pocket interactions in *E. coli* and *S. aureus* ribosomes [1].

Investigating Enzymatic Mechanisms of Aminoglycoside Resistance

Given its status as a specific substrate for both AAC(6') and AAC(2') enzymes [2][3], Istamycin B is an essential tool for studying the kinetics, substrate specificity, and structural biology of aminoglycoside-modifying enzymes. It is particularly valuable in assays designed to screen for novel inhibitors of these acetyltransferases.

Precursor for Semi-Synthetic Aminoglycoside Development

Istamycin B serves as the optimal starting scaffold for generating novel aminoglycoside derivatives. Its 3-O-demethyl derivative exhibits enhanced anti-pseudomonal activity compared to the corresponding Istamycin A derivative [4]. Medicinal chemistry groups focused on overcoming aminoglycoside resistance should prioritize Istamycin B as a key building block for structure-based drug design.

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